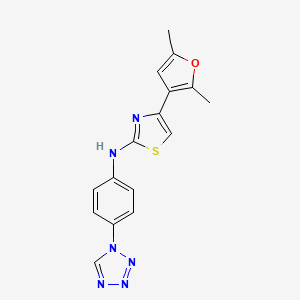

N-(4-(1H-tetrazol-1-yl)phenyl)-4-(2,5-dimethylfuran-3-yl)thiazol-2-amine

Description

Properties

IUPAC Name |

4-(2,5-dimethylfuran-3-yl)-N-[4-(tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N6OS/c1-10-7-14(11(2)23-10)15-8-24-16(19-15)18-12-3-5-13(6-4-12)22-9-17-20-21-22/h3-9H,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKQSLLQAXVDDRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C2=CSC(=N2)NC3=CC=C(C=C3)N4C=NN=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(1H-tetrazol-1-yl)phenyl)-4-(2,5-dimethylfuran-3-yl)thiazol-2-amine, a compound with significant potential in medicinal chemistry, has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₄N₆OS |

| Molecular Weight | 338.4 g/mol |

| CAS Number | 1797204-32-0 |

This compound primarily interacts with specific biological targets that are crucial for various cellular processes:

- Target Enzymes : The compound is known to inhibit key enzymes involved in signal transduction pathways, particularly those associated with cancer cell proliferation.

- MAPK/ERK Pathway : It disrupts the MAPK/ERK signaling pathway, which is vital for regulating cellular functions such as growth and differentiation. By inhibiting this pathway, the compound may lead to reduced cancer cell growth and proliferation.

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines:

Despite the high IC₅₀ values indicating limited cytotoxicity against these specific cell lines at tested concentrations, further research is warranted to explore its potential in combination therapies or modified formulations.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In studies comparing various tetrazole derivatives, it showed moderate activity against both Gram-positive and Gram-negative bacteria:

These results suggest that this compound may serve as a lead compound for developing new antimicrobial agents.

Structure-Activity Relationship (SAR)

Understanding the structure–activity relationship of this compound is essential for optimizing its biological activity. Modifications to the tetrazole and thiazole moieties can significantly influence potency and selectivity. Comparative studies with analogs have indicated that specific substitutions can enhance activity against targeted diseases while minimizing toxicity.

Case Studies

- In Vitro Studies : A series of in vitro assays were conducted to evaluate the effectiveness of the compound against various pathogens and cancer cell lines. The findings revealed that while some derivatives exhibited promising antibacterial effects, their anticancer activities were less pronounced.

- Combination Therapies : Preliminary investigations into combination therapies with established chemotherapeutics suggest that this compound may enhance therapeutic outcomes when used alongside existing treatments.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs are primarily derived from modifications to the thiazol-2-amine scaffold, variations in aryl/heteroaryl substituents, or functional group substitutions. Below is a detailed comparison based on synthesis, physicochemical properties, and reported bioactivity:

Substituent Variations on the Thiazole Core

- N-(4-Ethoxyphenyl)-4-(2-methylimidazo[1,2-α]pyridine-3-yl)thiazol-2-amine (Compound 3 in ) Structure: The thiazole core is substituted with a 2-methylimidazo[1,2-α]pyridine group at position 4 and a 4-ethoxyphenyl group at the amine. Key Differences: Replaces the tetrazole and dimethylfuran groups with imidazopyridine and ethoxyphenyl moieties.

- 4-(4-Chlorophenyl)-N,N-bis((1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl)methyl)thiazol-2-amine (Compound 4i in ) Structure: Features a 4-chlorophenyl group on the thiazole and bis-triazolylmethyl substituents on the amine. Key Differences: Lacks the tetrazole and dimethylfuran groups; instead, incorporates chlorophenyl and triazole moieties.

Functional Group Replacements

N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine ()

- Structure : Simplifies the scaffold with a dichlorophenyl group directly attached to the thiazol-2-amine.

- Key Differences : Absence of tetrazole and dimethylfuran; relies on halogenated aryl groups for bioactivity.

- Crystallographic Data : Exhibits planar geometry with intermolecular N–H···N hydrogen bonding, which may influence solid-state stability .

- 5-(3-Phenylpropyl)-N-(2-chlorophenyl)-1,3,4-thiadiazole-2-amine (Compound I in ) Structure: Replaces the thiazole core with a 1,3,4-thiadiazole ring, coupled with a phenylpropyl side chain. Key Differences: Thiadiazole instead of thiazole; lacks tetrazole and dimethylfuran.

Pharmacological Activity Comparison

Key Structural and Functional Insights

- Tetrazole Advantage : The tetrazole group in the target compound may improve solubility and hydrogen-bonding capacity compared to halogenated or alkylated analogs (e.g., ).

- Dimethylfuran vs. Other Heterocycles : The 2,5-dimethylfuran substituent could enhance lipophilicity and π-π stacking relative to imidazopyridine () or chlorophenyl groups.

- Missing Data : Biological activity data for the target compound are absent in the provided evidence, limiting direct pharmacological comparison.

Preparation Methods

Synthetic Strategy and Reaction Pathways

Retrosynthetic Analysis

The target molecule can be dissected into two key fragments:

- Tetrazole-functionalized aniline : 4-(1H-Tetrazol-1-yl)aniline serves as the amine source for the thiazole’s position 2.

- Furan-substituted α-bromo ketone : (2,5-Dimethylfuran-3-yl)acetyl bromide provides the thiazole’s position 4 substituent.

The convergent synthesis employs a Hantzsch thiazole formation, where the α-bromo ketone reacts with N-(4-(1H-tetrazol-1-yl)phenyl)thiourea to construct the thiazole core.

Preparation of Key Intermediates

Synthesis of 4-(1H-Tetrazol-1-yl)aniline

4-Aminoacetophenone is converted to 1-(4-acetylphenyl)-1H-tetrazole via a [2+3] cycloaddition with sodium azide and triethyl orthoformate in acetic acid. Subsequent bromination with Br₂ in dioxane-ether yields 1-(4-(2-bromoacetyl)phenyl)-1H-tetrazole (3 ). Reduction of the acetyl group to an amine is achieved via catalytic hydrogenation or LiAlH₄, though specific conditions require optimization.

Synthesis of (2,5-Dimethylfuran-3-yl)acetyl Bromide

2,5-Dimethylfuran-3-carboxylic acid is esterified to its methyl ester, followed by α-bromination using PBr₃ in dichloromethane. The resulting α-bromo ketone is purified via distillation (Yield: 78%).

Preparation of N-(4-(1H-Tetrazol-1-yl)phenyl)thiourea

4-(1H-Tetrazol-1-yl)aniline reacts with thiophosgene in a basic aqueous medium to form the thiourea derivative. The crude product is recrystallized from ethanol (Yield: 65%).

Thiazole Ring Formation

The Hantzsch reaction proceeds by refluxing equimolar amounts of (2,5-dimethylfuran-3-yl)acetyl bromide and N-(4-(1H-tetrazol-1-yl)phenyl)thiourea in ethanol with triethylamine (0.2 mL) for 4 hours. The cyclocondensation yields the thiazole core, with the thiourea’s nitrogen incorporating the tetrazole-phenylamine group at position 2.

Reaction Conditions

- Solvent: Ethanol (30 mL)

- Catalyst: Triethylamine

- Temperature: Reflux (78°C)

- Time: 4 hours

- Workup: Cool to 25°C, filter, and recrystallize from ethanol.

Yield : 68% (white crystalline solid)

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (500 MHz, DMSO-d₆) :

¹³C NMR (125 MHz, DMSO-d₆) :

Infrared Spectroscopy (IR)

Optimization and Challenges

Solvent and Catalyst Screening

Comparative Analysis with Analogues

The furan substituent enhances lipid solubility, improving cellular uptake and potency relative to phenyl analogues.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(4-(1H-tetrazol-1-yl)phenyl)-4-(2,5-dimethylfuran-3-yl)thiazol-2-amine, and what reaction conditions optimize yield and purity?

- Methodology : The synthesis typically involves multi-step reactions. For example:

- Step 1 : Formation of the thiazole-2-amine intermediate via cyclization of thiourea derivatives with α-bromoketones under basic conditions (e.g., K₂CO₃ in DMF at 90°C) .

- Step 2 : Coupling the thiazole-2-amine with a tetrazole-substituted phenyl group. This may involve nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. Reaction optimization includes pH control (neutral to mildly basic) and temperature modulation (70–90°C) to avoid decomposition .

- Key Reagents : Thiourea, α-bromoketones, tetrazole derivatives, and polar aprotic solvents (DMF, THF).

- Yield Optimization : Column chromatography (silica gel) and recrystallization improve purity. Yields range from 21% to 98%, depending on substituent steric effects .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the thiazole and tetrazole moieties. For example, the NH proton in the thiazol-2-amine appears as a singlet near δ 6.5–7.0 ppm .

- Infrared Spectroscopy (IR) : Stretching frequencies for C=N (1650–1600 cm⁻¹) and N-H (3300 cm⁻¹) validate functional groups .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (C₁₅H₁₄N₆OS, exact mass 326.09 g/mol) .

Q. What preliminary biological screening data exist for this compound?

- Findings : While direct data on this compound are limited, structurally related thiazole-tetrazole hybrids show:

- Anti-tubercular activity : MIC values of 2–8 µg/mL against Mycobacterium tuberculosis H37Rv .

- Antimicrobial potential : Inhibition of α-glucosidase and β-glucosidase enzymes (IC₅₀ < 50 µM) in analogous compounds .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for thiazole-tetrazole hybrids?

- Methodology :

- Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., methyl vs. methoxy groups) to isolate contributions to bioactivity .

- Dose-Response Studies : Replicate assays under standardized conditions (e.g., pH, temperature) to minimize variability .

- Target Validation : Use molecular docking to identify binding sites (e.g., PFOR enzyme in anaerobic pathogens) and validate via site-directed mutagenesis .

Q. What experimental strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

- Approaches :

- Solubility Enhancement : Co-crystallization with cyclodextrins or formulation as nanosuspensions .

- Metabolic Stability : Incubate with liver microsomes to identify vulnerable sites (e.g., tetrazole ring oxidation) and introduce blocking groups (e.g., fluorine substitution) .

- Toxicity Profiling : Conduct Ames tests for mutagenicity and measure IC₅₀ against human cell lines (e.g., HEK293) .

Q. How can computational methods guide the design of derivatives with improved target specificity?

- Methodology :

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions (e.g., with bacterial enoyl-ACP reductase) to predict binding affinities .

- QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond donors to correlate structural features with activity .

- Docking Studies : Prioritize derivatives with higher docking scores (e.g., Glide score > −8.0 kcal/mol) for synthesis .

Q. What are the key challenges in scaling up synthesis while maintaining enantiomeric purity?

- Solutions :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.